Bistratamide F
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Overview
Description
Bistratamide F is a homodetic cyclic peptide that consists of L-threonine and L-valine and L-serine as the amino acid residues cyclised via amide bonds. It is isolated from Lissoclinum bistratum and exhibits antitumour activity against the human colon tumour cell line It has a role as a metabolite and an antineoplastic agent. It is a homodetic cyclic peptide and a macrocycle.
Scientific Research Applications
Synthesis and Chemical Properties
Bistratamide F and related compounds have been the subject of several studies focusing on their synthesis and chemical properties. A notable achievement in this field is the total synthesis of bistratamides F–I, including this compound, which was accomplished in overall yields of 3% to 27% (You & Kelly, 2005). The synthesis involved preparing the thiazole substructure using a MnO2 oxidation of a thiazoline synthesized from a Val-Cys dipeptide. The serine-based oxazole substructure was prepared from a Val-Ser dipeptide, and the threonine-derived oxazole substructure was synthesized from a ketoamide dipeptide. This synthesis approach is significant for the chemical study of marine natural products like bistratamides.
Marine Natural Products and Cytotoxicity
This compound is part of a group of compounds known as bistratamides, which are modified cyclic hexapeptides. These compounds have been isolated from marine organisms like the Philippines ascidian Lissoclinum bistratum. The structure and stereochemistry of these compounds, including bistratamides E-J, have been elucidated, and their cytotoxicity has been evaluated in various cell line assays (Perez & Faulkner, 2003). Studies like these are crucial for understanding the potential biomedical applications of marine-derived compounds.
Innovative Synthesis Techniques
Research has also focused on innovative synthesis techniques for bistratamides, including the use of fluorous protecting groups. For instance, the synthesis of bistratamide H, closely related to this compound, was achieved using a fluorous amino protecting group, tris(perfluorodecyl)silylethoxylcarbonyl (F Teoc) group (Nakamura & Takeuchi, 2006). This method demonstrates the potential for using fluorous chemistry in the synthesis of complex marine natural products, including bistratamides.
Properties
Molecular Formula |
C25H36N6O5S |
---|---|
Molecular Weight |
532.7 g/mol |
IUPAC Name |
(4S,7R,8S,11S,15S,18S)-7-methyl-4,11,18-tri(propan-2-yl)-6,13-dioxa-20-thia-3,10,17,22,23,24-hexazatetracyclo[17.2.1.15,8.112,15]tetracosa-1(21),5(24),12(23),19(22)-tetraene-2,9,16-trione |
InChI |
InChI=1S/C25H36N6O5S/c1-10(2)16-23-26-14(8-35-23)20(32)30-18(12(5)6)25-27-15(9-37-25)21(33)28-17(11(3)4)24-31-19(13(7)36-24)22(34)29-16/h9-14,16-19H,8H2,1-7H3,(H,28,33)(H,29,34)(H,30,32)/t13-,14+,16+,17+,18+,19+/m1/s1 |
InChI Key |
PVKWKGXPRJQDIZ-XZHCTYTHSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]2C(=O)N[C@H](C3=N[C@@H](CO3)C(=O)N[C@H](C4=NC(=CS4)C(=O)N[C@H](C(=N2)O1)C(C)C)C(C)C)C(C)C |
Canonical SMILES |
CC1C2C(=O)NC(C3=NC(CO3)C(=O)NC(C4=NC(=CS4)C(=O)NC(C(=N2)O1)C(C)C)C(C)C)C(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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